Ganoderic Acid C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganoderic Acid C2 is a triterpenoid compound found in the fruit body of Ganoderma lucidum. It exhibits inhibitory effects on tumors and inflammations .

Synthesis Analysis

Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The most recent advances in the biosynthesis of ganoderic acids include efforts primarily concentrated on identifying the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold . Another P450 from G. lucidum, CYP5139G1, was identified to be responsible for C-28 oxidation of HLDOA, resulting in the formation of a new GA .

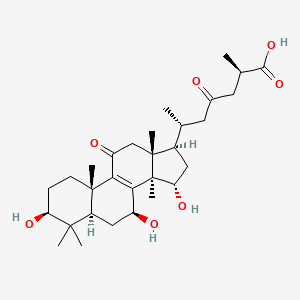

Molecular Structure Analysis

Ganoderic Acid C2 has a molecular formula of C30H46O7 and an average mass of 518.682 Da .

Chemical Reactions Analysis

Ganoderic Acid C2 has been studied for its inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .

科学的研究の応用

Pharmacological Activities and Therapeutic Effects

Ganoderic acids (GA), including Ganoderic Acid C2, are important secondary metabolites acquired from Ganoderma lucidum. They have a wide range of pharmacological activities and therapeutic effects on human ailments .

Drug Development

Ganoderic Acid C2 serves as a valuable resource for the development of new drugs . However, they are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .

Biosynthesis and Hyperproduction

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .

Genetic Modification and Breeding

Studies have aimed to breed a new G. lucidum strain with increased contents of individual GAs . By integrating genetic engineering and mono–mono crossing, a new G. lucidum strain with higher contents of individual GAs in the fruiting body was developed .

Inhibition of Human Aldose Reductase

The CHCl (3) extract of the fruiting body of Ganoderma lucidum, which includes Ganoderic Acid C2, was found to show inhibitory activity on human aldose reductase in vitro .

Antagonizing Immunosuppression

Ganoderic Acid C2 has been studied for its pharmacological effects against cyclophosphamide-induced immunosuppression .

作用機序

Target of Action

Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .

Mode of Action

GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .

Biochemical Pathways

GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .

Result of Action

The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .

Action Environment

The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .

Safety and Hazards

The safety data sheet for Ganoderic Acid C2 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVSJVGWKIGTJ-RQLZKMEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganoderic Acid C2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)